3-Hydroxybenzaldehyde quinolin-8-ylhydrazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

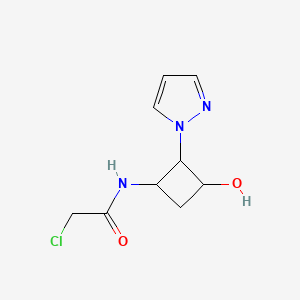

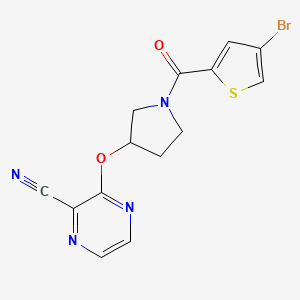

3-Hydroxybenzaldehyde quinolin-8-ylhydrazone is a research chemical with the molecular formula C16H13N3O and a molecular weight of 263.3 .

Synthesis Analysis

The synthesis of hydrazones, such as 3-Hydroxybenzaldehyde quinolin-8-ylhydrazone, can be achieved by combining suitable aldehydes (like 2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . Various approaches for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis

The molecular structure of 3-Hydroxybenzaldehyde quinolin-8-ylhydrazone is represented by the formula C16H13N3O .Chemical Reactions Analysis

The synthesis of hydrazones involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . Crystalline amine-functionalised hydrazones undergo post-synthetic modifications in reactions with 3- or 4-pyridinecarbaldehyde vapours to form hydrazone-Schiff bases .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The synthesis and crystal structure of related Schiff base compounds have been extensively studied. For example, Li Jia-ming (2009) synthesized a compound similar to 3-Hydroxybenzaldehyde quinolin-8-ylhydrazone, which was characterized using techniques like NMR, IR, elemental analysis, and X-ray single crystal diffraction analysis (Li Jia-ming, 2009).

Antimicrobial and Antibacterial Applications

- Some derivatives of 3-Hydroxybenzaldehyde quinolin-8-ylhydrazone exhibit antimicrobial and antibacterial properties. For instance, S. Faizi et al. (1997) reported that certain derivatives showed activity against a variety of Gram-positive and Gram-negative bacteria (S. Faizi et al., 1997).

- Adaboina Srilekha et al. (2022) synthesized derivatives and tested them for antibacterial and anti-inflammatory activities, indicating potential pharmaceutical applications (Adaboina Srilekha et al., 2022).

Chemical Stability and Cytotoxic Properties

- Quinoline-3-carbaldehyde hydrazones, which are structurally related to 3-Hydroxybenzaldehyde quinolin-8-ylhydrazone, have been synthesized and analyzed for their chemical stability and cytotoxic properties. Martyna Korcz et al. (2018) found that some of these compounds exhibited pronounced cancer cell growth inhibitory effects, suggesting potential in cancer research (Martyna Korcz et al., 2018).

Application in Dye Chemistry

- Derivatives of 3-Hydroxybenzaldehyde quinolin-8-ylhydrazone have been used in the synthesis of dyes. For example, E. M. Rufchahi and A. Gilani (2012) explored the synthesis of novel azo dyes derived from related compounds for potential applications in dye chemistry (E. M. Rufchahi and A. Gilani, 2012).

Fluorescent Sensor Development

- Jing-can Qin and Zheng-yin Yang (2015) designed and synthesized a novel fluorescent sensor based on a quinoline derivative for detecting aluminum ions in solution, demonstrating the utility of these compounds in sensor development (Jing-can Qin and Zheng-yin Yang, 2015).

Synthesis of Quinolines

- The synthesis of quinolines, a key aspect of 3-Hydroxybenzaldehyde quinolin-8-ylhydrazone, has been explored through various methods. A. S. Plaskon et al. (2008) described a procedure for synthesizing 3-(2-hydroxybenzoyl)quinolines, highlighting the versatility of these compounds (A. S. Plaskon et al., 2008).

Eigenschaften

IUPAC Name |

3-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c20-14-7-1-4-12(10-14)11-18-19-15-8-2-5-13-6-3-9-17-16(13)15/h1-11,19-20H/b18-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWAXTKQEOEKLZ-WOJGMQOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NN=CC3=CC(=CC=C3)O)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)N/N=C/C3=CC(=CC=C3)O)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxybenzaldehyde quinolin-8-ylhydrazone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2415768.png)

![(E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one](/img/structure/B2415769.png)

![7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol](/img/structure/B2415771.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide](/img/structure/B2415773.png)

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2415776.png)

![5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2415778.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2415784.png)

![(2E)-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2415785.png)